2,4,10-Trimethyldodecane
CAS No.: 189380-74-3
Cat. No.: VC19095822
Molecular Formula: C15H32
Molecular Weight: 212.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189380-74-3 |
---|---|
Molecular Formula | C15H32 |
Molecular Weight | 212.41 g/mol |
IUPAC Name | 2,4,10-trimethyldodecane |
Standard InChI | InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3 |
Standard InChI Key | UEPNVRUJSYXOJZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)CCCCCC(C)CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, 2,4,10-trimethyldodecane, reflects the positions of its methyl substituents on a 12-carbon chain. Its structure can be represented as . The branching pattern reduces crystallinity compared to linear alkanes, leading to lower melting points and enhanced solubility in nonpolar solvents .
Isomerism and Related Compounds
2,4,10-Trimethyldodecane is one of several trimethyl-substituted dodecane isomers. For example, 2,6,10-trimethyldodecane (farnesane) shares the same molecular formula but differs in methyl group placement, altering its physical and chemical behavior . Such structural variations influence applications; farnesane, for instance, is explored as a biodiesel additive due to its combustion properties .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Average Molecular Weight | 212.41 g/mol | |
CAS Registry Number | 189380-74-3 | |
IUPAC Name | 2,4,10-Trimethyldodecane |
Synthesis and Production
Industrial Synthesis Routes
The commercial production of 2,4,10-trimethyldodecane typically involves acid-catalyzed isomerization of linear alkanes or alkylation of shorter-chain hydrocarbons. For example, propylene or butylene oligomers may undergo branching in the presence of catalysts like sulfuric acid or aluminum chloride . RR Scientific lists the compound with a purity of 98%, indicating rigorous post-synthesis purification via fractional distillation .
Laboratory-Scale Preparation
In research settings, this compound is synthesized through Grignard reactions or Wittig olefination, enabling precise control over branching patterns. A 2015 EU safety datasheet for clarified oil (CLO) highlights the use of branched alkanes as stabilizing agents, though specific synthesis details remain proprietary .
Physicochemical Properties
Thermal and Physical Properties
As a branched alkane, 2,4,10-trimethyldodecane exhibits:
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Boiling Point: Estimated at 260–270°C (based on analogous trimethyldodecanes) .
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Melting Point: Below −20°C due to hindered molecular packing .
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Density: ~0.78 g/cm³ at 20°C, typical for medium-chain alkanes .
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Solubility: Insoluble in water; miscible with hydrocarbons, ethers, and chlorinated solvents .
Chemical Reactivity
The compound undergoes free-radical halogenation under UV light, preferentially at tertiary carbon sites. It is resistant to oxidation at room temperature but combusts completely in air to form and .
Applications and Industrial Use
Fuel and Lubricant Additives
Environmental and Health Considerations
Ecotoxicology
As a VOC, 2,4,10-trimethyldodecane contributes to ground-level ozone formation. The EPA’s CompTox database classifies it as a low-priority substance due to limited bioaccumulation data .
Human Health Impacts
Acute exposure may cause respiratory irritation, while chronic effects are undocumented. Handling guidelines recommend ventilation and personal protective equipment .
Analytical Methods
Chromatographic Techniques
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting and quantifying this compound in environmental samples. The FooDB notes its presence in black walnut extracts, identified via GC-MS .
Spectroscopic Characterization
NMR spectra show distinct signals for methyl groups (δ 0.8–1.0 ppm) and backbone protons (δ 1.2–1.5 ppm) .
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